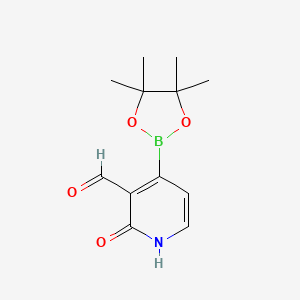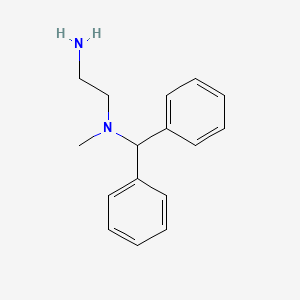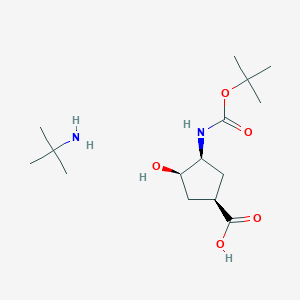
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique structure, which includes a cyclopentane ring with multiple functional groups. The presence of the Boc group is particularly significant in organic synthesis, as it is commonly used to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate typically involves multiple steps. One common approach is to start with a cyclopentane derivative and introduce the Boc-protected amine group through a series of reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions are crucial to obtaining a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the free amine.
Wissenschaftliche Forschungsanwendungen
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The Boc group protects the amine, allowing for selective reactions at other functional groups. Once the Boc group is removed, the free amine can interact with enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpropan-2-amine (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate: Lacks the Boc protecting group.
2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclopentane-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the Boc protecting group in 2-Methylpropan-2-amine (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclopentane-1-carboxylate makes it unique, as it allows for selective reactions and protection of the amine group during synthesis. This feature is particularly valuable in complex organic syntheses where multiple functional groups are present.
Eigenschaften
Molekularformel |
C15H30N2O5 |
|---|---|
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C11H19NO5.C4H11N/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13;1-4(2,3)5/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15);5H2,1-3H3/t6-,7+,8-;/m1./s1 |
InChI-Schlüssel |
VWEFKJCGFAYFEB-ARIDFIBWSA-N |
Isomerische SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O |
Kanonische SMILES |
CC(C)(C)N.CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
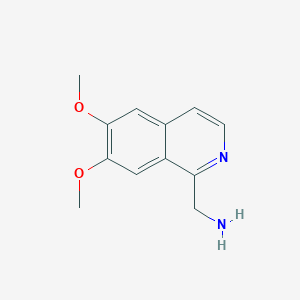

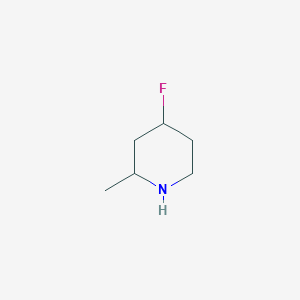
![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
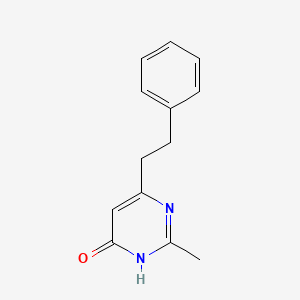
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
